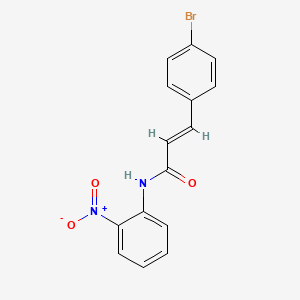![molecular formula C16H20N4O B5419536 N-[2-(1H-pyrazol-1-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5419536.png)
N-[2-(1H-pyrazol-1-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-pyrazol-1-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride, commonly known as PEP005, is a synthetic compound that has been found to have potential anticancer properties. It is a small molecule that belongs to the class of compounds known as ingenol derivatives. PEP005 is currently being studied for its ability to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
PEP005 works by activating protein kinase C (PKC) enzymes, which are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Specifically, PEP005 activates PKCδ and PKCε, which leads to the activation of downstream signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects:
PEP005 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to have anti-inflammatory and immunomodulatory effects. In addition, PEP005 has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest.
Advantages and Limitations for Lab Experiments
One advantage of using PEP005 in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. In addition, PEP005 is a small molecule, which makes it easier to study than larger molecules. One limitation of using PEP005 in lab experiments is that it is not very soluble in water, which can make it difficult to work with.
Future Directions
There are a number of future directions for research on PEP005. One area of research is to further elucidate the mechanism of action of PEP005, particularly with respect to its ability to induce apoptosis. Another area of research is to study the potential use of PEP005 in combination with other anticancer drugs, in order to enhance its efficacy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of PEP005 in humans.
Synthesis Methods
PEP005 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary information and is not publicly available.
Scientific Research Applications
PEP005 has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines, including melanoma, squamous cell carcinoma, and basal cell carcinoma. In addition, PEP005 has been shown to have anti-inflammatory and immunomodulatory effects.
properties
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-4-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(18-9-11-20-10-1-7-19-20)14-4-2-13(3-5-14)15-6-8-17-12-15/h1-5,7,10,15,17H,6,8-9,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERIJDLRKVSXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C(=O)NCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2-amine](/img/structure/B5419461.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5419467.png)
![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5419473.png)
![N-{2-(2-furyl)-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]vinyl}benzamide](/img/structure/B5419475.png)
![3-(5-{2-[2-(3-methyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5419491.png)
![1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5419501.png)
![N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide](/img/structure/B5419507.png)
![N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B5419519.png)
![2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5419523.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B5419529.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5419546.png)
![4-{1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5419552.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B5419559.png)
